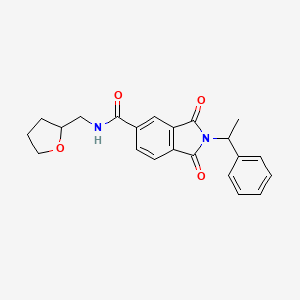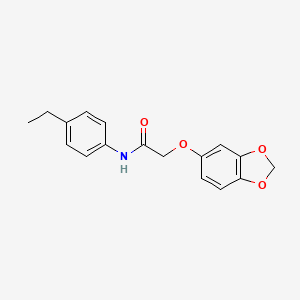![molecular formula C20H21FN2O2 B4409395 1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine, also known as AFBP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. AFBP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine is not yet fully understood. However, it has been suggested that the compound may act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. This compound has also been found to interact with certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce tumor size. This compound has also been found to exhibit antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that the compound has been found to exhibit various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. However, one of the limitations is that the exact mechanism of action of this compound is not yet fully understood, which makes it challenging to design experiments to study the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine. One of the future directions is to further investigate the mechanism of action of the compound. This will help in designing experiments to study the compound and its potential therapeutic uses. Another future direction is to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound, or this compound, is a potential therapeutic agent that has gained attention in scientific research due to its various biochemical and physiological effects. The compound has been found to exhibit anti-tumor, antidepressant, and anxiolytic effects, making it a potential treatment for various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine has been found to exhibit various biochemical and physiological effects, which make it a potential therapeutic agent. The compound has been studied for its potential use in the treatment of various diseases, including cancer, depression, and anxiety. This compound has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. The compound has also been found to exhibit antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-15-25-17-9-7-16(8-10-17)20(24)23-13-11-22(12-14-23)19-6-4-3-5-18(19)21/h2-10H,1,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLESINFJASIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4409315.png)
![(2-furylmethyl){3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4409318.png)
![4-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4409328.png)

![4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409339.png)
![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4409352.png)


![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)